molecular formula C22H35NO4 B072703 4-Nitrophenyl palmitate CAS No. 1492-30-4

4-Nitrophenyl palmitate

Cat. No. B072703
CAS RN: 1492-30-4
M. Wt: 377.5 g/mol
InChI Key: LVZSQWIWCANHPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Nitrophenyl palmitate can be synthesized through various chemical pathways. The synthesis may involve the reaction of palmitic acid with 4-nitrophenol under specific conditions. Although the specific synthesis of 4-nitrophenyl palmitate is not detailed in the provided papers, similar compounds, such as 4-nitrophenyl maleimide, have been synthesized from related anhydrides and nitro compounds in the presence of solvents like toluene and DMF, with catalysts like p-toluene sulfonic acid and copper(II) sulfate (Guo, 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-nitrophenyl palmitate has been characterized using techniques such as single-crystal X-ray diffraction, FTIR, NMR, and UV-vis spectrometry. These studies provide detailed information on the crystal systems, unit cell parameters, and molecular interactions within the structures (Kumari et al., 2023). For example, 4-(tert-Butyl)-4-nitro-1,1-biphenyl crystallizes in a monoclinic crystal system, indicating how nitro compounds tend to form stable crystalline structures under certain conditions.

Chemical Reactions and Properties

4-Nitrophenyl palmitate undergoes hydrolysis in the presence of enzymes like lipases. This hydrolysis can be utilized to measure enzyme activity in organic media, demonstrating the compound's utility in biochemical assays (Pencréac’h & Baratti, 1996).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity can be inferred from the molecular structure and synthesis conditions. The specific physical properties of 4-nitrophenyl palmitate are not detailed in the reviewed literature, but similar nitrophenyl compounds exhibit significant solubility variations and melting points based on their molecular configurations and intermolecular interactions.

Chemical Properties Analysis

The chemical properties of 4-nitrophenyl palmitate, such as reactivity, stability, and functional group interactions, are closely related to its nitro and ester functional groups. These groups contribute to the compound's overall reactivity, making it a valuable substrate in enzymatic assays and other chemical studies. The presence of the nitro group, in particular, enhances the compound's reactivity, as seen in similar nitro compounds used in molecular docking and reactivity studies (Neha Kumari et al., 2023).

Scientific Research Applications

  • Lipase Activity in Organic Media : Pencréac’h and Baratti (1996) studied the hydrolysis of 4-nitrophenyl palmitate (pNPP) in n-heptane by Pseudomonas cepacia lipase. They proposed optimal conditions for substrate hydrolysis and established a method for assaying lipase activity in organic media (Pencréac’h & Baratti, 1996).

  • HPLC Method for Quantitation of 4-Nitrophenol : Almási, Fischer, and Perjési (2006) developed an ion-pair HPLC method for the simultaneous determination of 4-nitrophenol and its conjugates in rat small intestine experiments (Almási, Fischer, & Perjési, 2006).

  • Study of Bilayer Membranes : Kunitake and Sakamoto (1979) investigated the hydrolysis of p-nitrophenyl palmitate in the presence of aqueous bilayer membranes of double-chain ammonium surfactants (Kunitake & Sakamoto, 1979).

  • Enzymatic Hydrolysis in Two-Phase System : Krause et al. (2015) used 4-nitrophenyl palmitate in a study involving enzymatic multi-phase reaction in Centrifugal Partition Chromatography for efficient substrate supply and phase separation (Krause et al., 2015).

  • Ecotoxicological Impact on Aquatic Systems : Zieris, Feind, and Huber (1988) explored the effects of 4-nitrophenol on aquatic ecosystems, examining its impact on macrophytes, algae, fauna, and water chemistry (Zieris, Feind, & Huber, 1988).

  • Synthetic Lipase in Transesterification Reactions : Keçili et al. (2012) synthesized a novel polymer selective for p-nitrophenylpalmitate, exploring its potential in catalytic degradation and biodiesel production (Keçili et al., 2012).

  • Photocatalytic Hydrolysis : Ganasen et al. (2014) demonstrated the effect of visible light on the catalytic hydrolysis of p-nitrophenyl palmitate by Pseudomonas cepacia lipase immobilized on sol–gel support (Ganasen et al., 2014).

Safety And Hazards

4-Nitrophenyl palmitate may cause an allergic skin reaction . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of contamination, personnel should be evacuated to safe areas .

Future Directions

The use of lipases in analytical chemistry, where it can serve as a part of biosensors or bioassays, is an application of growing interest and has become another important use . The hydrolysis of 4-nitrophenyl palmitate providing 4-nitrophenol and palmitate has been described in the same paper . The high activity of lipase can be found in yeast and it can be used for technological purposes .

properties

IUPAC Name

(4-nitrophenyl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(24)27-21-18-16-20(17-19-21)23(25)26/h16-19H,2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZSQWIWCANHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164193
Record name 4-Nitrophenyl palmitate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl palmitate

CAS RN

1492-30-4
Record name p-Nitrophenyl palmitate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl palmitate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl palmitate
Source EPA DSSTox
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Record name 4-nitrophenyl palmitate
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Synthesis routes and methods

Procedure details

To 5.0 g of para-nitrophenol in 60 ml of chloroform+ ether (1:1) are added while cooling with ice first 9.4 g of palmitoyl chloride and then 5.0 ml of triethylamine. After having been refluxed for 2 hours, the batch is dissolved in ethyl acetate, and the organic phase is washed with 0.5N-potassium carbonate and water, dried over sodium sulfate and evaporated. On crystallization from ether+petroleum ether, lamellae are obtained which melt at 64°- 65° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
513
Citations
E Dudgeon, S Fraser, M George, D Hagens, E Hagens - biotreks.com
… μL of overnight culture with 1 mM of 4-nitrophenyl palmitate. This graph shows that the engi… the control (our reaction mixture and 4-nitrophenyl palmitate), which was not introduced to …
Number of citations: 3 biotreks.com
L Lam, MA Ilies - International Journal of Molecular Sciences, 2022 - mdpi.com
… Triton X-100 efficiently dissolved 4-nitrophenyl palmitate and … We applied the Triton X-100-based 4-nitrophenyl palmitate … 2A showed that hydrolysis of 4-nitrophenyl palmitate in Triton X-…
Number of citations: 5 www.mdpi.com
M Chen, X Gao, W Yang, C Sun, J Yang, H Zhang… - Biotechnology …, 2020 - Springer
… chains were used, including 4-nitrophenyl acetate, 4-nitrophenyl butyrate, 4-nitrophenyl octanoate, 4-nitrophenyl dodecanoate, 4-nitrophenyl myristate, and 4-nitrophenyl palmitate. A …
Number of citations: 3 link.springer.com
P Walde, J Sunamoto, CJ O'Connor - Biochimica et Biophysica Acta (BBA) …, 1987 - Elsevier
… more hydrophobic substrate, 4-nitrophenyl palmitate, has also … of these systems, but 4-nitrophenyl palmitate is protected from … in the system before 4-nitrophenyl palmitate is added, then, …
Number of citations: 8 www.sciencedirect.com
MCB Pimentel, ABF Leao, EHM Melo… - Artificial cells, blood …, 2007 - Taylor & Francis
… Soluble Candida rugosa lipase (0.1 mL, 0.33 U/mL, 0.41 mg protein/ml) was added in the cuvette containing 0.9 ml of uniform emulsion of 4-nitrophenyl palmitate. The absorbance …
Number of citations: 29 www.tandfonline.com
DV Kharchenko, VS Farafonov, TA Cheipesh… - Theoretical and …, 2022 - Springer
… 4-Nitrophenyl palmitate was also placed as a component of a micelle among surfactant monomers or in two ways, in particular, a benzene ring was immersed into the cavity and a …
Number of citations: 1 link.springer.com
J Krause, T Oeldorf, G Schembecker, J Merz - Journal of Chromatography A, 2015 - Elsevier
… The procedure is applied to the hydrolysis of 4-nitrophenyl palmitate with a lipase derived from Candida rugosa. It was found that the hydrolysis rate of 4-nitrophenyl palmitate was two …
Number of citations: 15 www.sciencedirect.com
G Ciafardini, BA Zullo, A Iride - Food microbiology, 2006 - Elsevier
… cerevisiae 1525 and Williopsis californica 1639 were able to hydrolyse different specific synthetic substrates represented by p-nitrophenyl stearate, 4-nitrophenyl palmitate, tripalmitin …
Number of citations: 122 www.sciencedirect.com
T Sen - NSTI-Nanotech 2010, 2010 - researchgate.net
… Hydrolysis of 4-nitrophenyl palmitate has been studied using Lipase immobilized hierarchically ordered porous silica and the results have been compared with lipase immobilized non …
Number of citations: 4 www.researchgate.net
GH Xia, W Liu, XP Jiang, XY Wang… - … of nanoscience and …, 2017 - ingentaconnect.com
… Enzyme Assay The activity of lipase was determined by using 4Nitrophenyl palmitate as the substrate.The release of p-Nitrophenol resulting from the lipase-catalyzed hydroly- …
Number of citations: 18 www.ingentaconnect.com

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